2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride
Overview
Description
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2. It is known for its unique spirocyclic structure, which consists of a spiro linkage between a diazaspirodecane and a dione moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione moiety to diols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce diols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: A similar spirocyclic compound with a benzene ring.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with a phenyl group
Uniqueness
2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is unique due to its specific spirocyclic structure and the presence of both diaza and dione functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-6-5-8(7(12)10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDGCHXHDAWBFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride (RS86) reversed apomorphine-induced disruption of prepulse inhibition (PPI). Could you elaborate on the significance of this finding?
A1: This finding is significant because it suggests that RS86, a muscarinic agonist, might play a role in ameliorating sensorimotor gating deficits. Apomorphine, a dopamine receptor agonist, is known to disrupt PPI, a key process often impaired in conditions like schizophrenia []. The fact that RS86 was able to reverse this disruption points towards a potential interaction between the muscarinic cholinergic and dopaminergic systems in modulating PPI. This opens up avenues for exploring RS86 and similar compounds as potential therapeutic agents for disorders characterized by PPI deficits.
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